Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate
Description
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3 |
InChI Key |
CDUJJQPHIAKHGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole, which is reacted with glycine methyl ester hydrochloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Substituent-Modified Analogs
Ester and Side-Chain Variants
Physicochemical Properties
- Solubility: Hydroxy and amino substituents improve aqueous solubility (e.g., Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate) , whereas methoxy and halogen groups increase lipophilicity .
- Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl esters under physiological conditions .
Biological Activity
Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is a compound belonging to the indole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom at the 5-position of the indole ring significantly influences its reactivity and biological interactions, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests that this compound could modify the pharmacokinetics of co-administered drugs, enhancing their therapeutic efficacy or reducing toxicity.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that this compound may have anticancer properties, influencing cellular processes such as apoptosis and cell cycle regulation. Its structure allows it to interact with multiple signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of immune responses, although specific pathways remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar indole derivatives can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro group at position 5 on the indole ring | Anticancer, anti-inflammatory |
| Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate | Fluoro group at position 5 | Antimicrobial |
| Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate | Bromo group at position 6 | Enhanced antimicrobial properties |
This table highlights how the presence of different halogen substituents can affect the biological activity and chemical properties of indole derivatives.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- In Vitro Studies : A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved caspase activation and modulation of cell cycle proteins.
- Drug Interaction Studies : Research indicated that this compound could inhibit CYP1A2 activity, affecting the metabolism of other drugs. This finding underscores its relevance in pharmacological contexts where drug interactions are critical.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate, and what reaction conditions optimize yield?
- Methodology : The synthesis typically begins with 5-chloroindole, which undergoes nucleophilic substitution with glycine methyl ester hydrochloride. Base catalysts like sodium hydride or potassium carbonate are critical for deprotonation and activating the indole ring. Reaction optimization involves controlling temperature (25–40°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
- Key Data : Yields range from 60–75% under inert atmospheres. Substituting glycine methyl ester with bulkier amino esters reduces reactivity due to steric hindrance .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR : H NMR confirms the indole ring (δ 7.2–7.8 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm). C NMR identifies the carbonyl group (δ 170–175 ppm) and chloro-substituted carbon (δ 115–120 ppm).
- MS : High-resolution ESI-MS detects the molecular ion peak at m/z 238.67 (CHClNO) .
- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and torsional strain in the indole-acetate backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
